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(hydroxymethyl)thiazole

Cat. No.: B1358170 Get Quote

An In-Depth Technical Guide to the Functional Groups of 2-Chloro-4-(hydroxymethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Chloro-4-(hydroxymethyl)thiazole is a heterocyclic organic compound of significant interest

in synthetic and medicinal chemistry. Its value stems from the distinct and versatile reactivity of

its three primary functional groups: the aromatic thiazole ring, the C2-chloro substituent, and

the C4-hydroxymethyl group. This technical guide provides a comprehensive analysis of these

functional groups, detailing their electronic properties, characteristic reactions, and synthetic

utility. The document includes a summary of physicochemical and spectroscopic data, detailed

experimental protocols for key transformations, and visual diagrams of reaction pathways to

serve as a practical resource for professionals in drug discovery and chemical synthesis.

Physicochemical and Spectroscopic Data
Quantitative data for 2-Chloro-4-(hydroxymethyl)thiazole is not extensively published. The

tables below provide known data for the target compound and comparative data from the

closely related structure, 2-Chloro-4-methylthiazole. Spectroscopic data is predicted based on

established principles of NMR and IR spectroscopy for analogous structures.

Table 1: Physicochemical Properties
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Property

Value for 2-Chloro-
4-
(hydroxymethyl)thi
azole

Comparative Value
for 2-Chloro-4-
methylthiazole

Source(s)

Molecular Formula C₄H₄ClNOS C₄H₄ClNS [1]

Molecular Weight 149.60 g/mol 133.60 g/mol [1][2]

Appearance Typically a solid
Colorless to light

yellow liquid
[1][3]

Boiling Point Not available
202.7 °C @ 760

mmHg
[3][4]

Density Not available 1.331 g/cm³ [3][4]

Solubility

Soluble in polar

organic solvents (e.g.,

methanol, chloroform)

Not specified [1]

Table 2: Predicted Spectroscopic Data for 2-Chloro-4-(hydroxymethyl)thiazole
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Spectroscopy Predicted Data Assignment

¹H NMR δ ~7.3 ppm (s, 1H) H5 (Thiazole ring proton)

δ ~4.7 ppm (s, 2H) -CH₂- (Hydroxymethyl)

δ ~2.5-3.5 ppm (br s, 1H) -OH (Hydroxymethyl)

¹³C NMR δ ~155-160 ppm C2 (Thiazole ring, C-Cl)

δ ~150-155 ppm C4 (Thiazole ring, C-CH₂OH)

δ ~115-120 ppm C5 (Thiazole ring, C-H)

δ ~60-65 ppm
-CH₂OH (Hydroxymethyl

carbon)

IR (Infrared) 3200-3400 cm⁻¹ (broad) O-H stretch (Alcohol)

~3100 cm⁻¹
C-H stretch

(Aromatic/Thiazole)

~2900 cm⁻¹ C-H stretch (Aliphatic)

~1500-1550 cm⁻¹ C=N stretch (Thiazole ring)

~1050 cm⁻¹ C-O stretch (Primary alcohol)

~700-800 cm⁻¹ C-Cl stretch

Mass Spec (EI) m/z 149/151 (M⁺)
Molecular ion (³⁵Cl/³⁷Cl

isotopes)

m/z 118 (M⁺ - CH₂OH) Loss of hydroxymethyl group

Analysis of Functional Groups and Reactivity
The synthetic utility of 2-Chloro-4-(hydroxymethyl)thiazole is defined by the interplay of its

three functional domains.

Figure 1. Key functional groups of 2-Chloro-4-(hydroxymethyl)thiazole.

The Thiazole Ring
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The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen.

This aromaticity provides significant stability to the molecule.[1] The electron distribution in the

ring is not uniform; the nitrogen atom is electron-withdrawing, which makes the C2 carbon atom

electron-deficient. Conversely, the sulfur atom acts as an electron donor, making the C5

position the most electron-rich carbon, and thus the primary site for electrophilic substitution

reactions.[5]

The Chloro Group at C2
The chlorine atom at the C2 position is an excellent leaving group. Its departure is facilitated by

the electron-withdrawing nature of the adjacent ring nitrogen, which stabilizes the transition

state of a nucleophilic attack.[6] This makes the C2 carbon the principal site for nucleophilic

aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of

nucleophiles such as amines, thiols, and alkoxides.[1][7]

The Hydroxymethyl Group at C4
The -CH₂OH group is a primary alcohol and exhibits characteristic reactivity.[1] It can be readily

oxidized to form the corresponding aldehyde (4-formylthiazole) or, under stronger conditions,

the carboxylic acid (thiazole-4-carboxylic acid).[8] The hydroxyl group can also undergo

esterification or etherification and can be converted to a halomethyl group, for example, by

reaction with thionyl chloride to yield 2-Chloro-4-(chloromethyl)thiazole, a versatile bifunctional

electrophile.[9] Furthermore, this polar group enhances the molecule's solubility in polar

solvents.[1]

Key Experimental Protocols
The following protocols are representative methods for the key transformations of 2-Chloro-4-
(hydroxymethyl)thiazole, based on established procedures for similar substrates.

Protocol 1: Nucleophilic Substitution with an Amine
(SNAr)
This protocol describes a general procedure for the reaction of 2-Chloro-4-
(hydroxymethyl)thiazole with a primary or secondary amine.
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Materials: 2-Chloro-4-(hydroxymethyl)thiazole, primary or secondary amine (1.2

equivalents), a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium

carbonate (1.5 equivalents), and a polar aprotic solvent like Dimethylformamide (DMF) or

Acetonitrile (MeCN).

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve

2-Chloro-4-(hydroxymethyl)thiazole (1.0 equivalent) in the chosen solvent (e.g., DMF, 5-

10 mL per mmol of substrate).

Add the amine (1.2 eq.) and the base (1.5 eq.) to the solution.

Heat the reaction mixture with vigorous stirring. The reaction temperature can range from

80 °C to 120 °C, depending on the reactivity of the amine.[7]

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x

volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

2-amino-4-(hydroxymethyl)thiazole derivative.[7]

Protocol 2: Oxidation of the Hydroxymethyl Group to an
Aldehyde
This protocol outlines the selective oxidation of the primary alcohol to an aldehyde using a

copper-catalyzed aerobic method, which is a milder alternative to other oxidizing agents.
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Materials: 2-Chloro-4-(hydroxymethyl)thiazole, Copper(I) chloride (CuCl, 0.05

equivalents), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 0.1 equivalents), L-Proline (0.1

equivalents), Potassium tert-butoxide (t-BuOK, 0.2 equivalents), and a solvent such as

Dimethyl sulfoxide (DMSO).[10]

Procedure:

To a flask, add 2-Chloro-4-(hydroxymethyl)thiazole (1.0 eq.), CuCl (0.05 eq.), TEMPO

(0.1 eq.), L-Proline (0.1 eq.), and t-BuOK (0.2 eq.).

Add the solvent (DMSO) and stir the mixture vigorously at room temperature, open to the

air (or under an oxygen balloon).

Monitor the reaction by TLC until the starting material is consumed.

Once complete, dilute the reaction with water and extract with ethyl acetate.

Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄,

and concentrate in vacuo.

Purify the resulting crude aldehyde by silica gel chromatography.

Synthetic and Reaction Workflows
The functional groups of 2-Chloro-4-(hydroxymethyl)thiazole allow for its use in divergent

synthetic pathways.
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Figure 2. Divergent reactivity of 2-Chloro-4-(hydroxymethyl)thiazole.

A common synthetic route to substituted thiazoles is the Hantzsch thiazole synthesis. A

plausible pathway to the target molecule would involve a similar strategy.
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Figure 3. Plausible synthetic workflow for 2-Chloro-4-(hydroxymethyl)thiazole.

Conclusion
2-Chloro-4-(hydroxymethyl)thiazole serves as a potent and versatile building block in organic

synthesis. The distinct reactivity of its chloro, hydroxymethyl, and thiazole ring functionalities
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allows for orthogonal chemical modifications, making it an ideal scaffold for constructing

diverse molecular libraries. A thorough understanding of the properties and reaction

mechanisms detailed in this guide enables researchers to strategically employ this compound

in the development of novel pharmaceuticals and other high-value chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1358170?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

